H10/12 Helix Propensity: cis-ACHEC vs. cis-ACHC
cis-ACHEC hydrochloride, when incorporated into heterochiral tetrameric sequences, demonstrates a unique ability to form a stable H10/12 helix, a feat not achieved by its closely related saturated analog, cis-ACHC. This is a first-in-class observation for a tetrameric β-peptide, where the unsaturated ring of cis-ACHEC provides the necessary conformational rigidity for folding. In contrast, the alternating cis-ACHC hexamer exhibits a mixture of major and minor folded conformations, indicating a lack of structural homogeneity [1].
| Evidence Dimension | Helical folding propensity at a defined chain length (tetramer) |
|---|---|
| Target Compound Data | Forms a stable H10/12 helix at the tetramer level, as confirmed by NMR, ECD, and molecular modeling. |
| Comparator Or Baseline | For the comparator, cis-ACHC: Stable H10/12 helix formation was not observed for the tetramer. The hexamer shows conformational polymorphism (exchange between major and minor forms). |
| Quantified Difference | Stable versus not stable at the tetramer chain length. Homogeneous helix versus a polymorphic mixture at longer chain lengths. |
| Conditions | Heterochiral homo-oligomers synthesized via solid-phase peptide synthesis; characterized by ECD, NMR, and molecular dynamics in solution. |
Why This Matters
The ability to form a stable and homogeneous helical structure at a short chain length is a critical advantage for designing minimal, protease-resistant peptidomimetics with predictable 3D structures, directly impacting the decision to procure this specific building block over its saturated analog.
- [1] Mándity, I. M., Fülöp, L., Vass, E., Tóth, G., Martinek, T. A., & Fülöp, F. (2010). Building β-peptide H10/12 foldamer helices with six-membered cyclic side-chains: fine-tuning of folding and self-assembly. Organic Letters, 12(23), 5584-5587. View Source
